molecular formula C11H7F7O2S B14015565 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione CAS No. 582-74-1

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione

Cat. No.: B14015565
CAS No.: 582-74-1
M. Wt: 336.23 g/mol
InChI Key: OJEHNIIDGPUAMZ-UHFFFAOYSA-N
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Description

This fluorinated β-diketone features a 5-methylthiophen-2-yl group and a perfluorinated alkyl chain. Its structure enhances electron-withdrawing properties due to the fluorine atoms while the methyl-thiophene moiety contributes to steric and electronic modulation. It is primarily used in coordination chemistry for lanthanide-based luminescent materials and as a precursor in organometallic synthesis .

Properties

CAS No.

582-74-1

Molecular Formula

C11H7F7O2S

Molecular Weight

336.23 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione

InChI

InChI=1S/C11H7F7O2S/c1-5-2-3-7(21-5)6(19)4-8(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3

InChI Key

OJEHNIIDGPUAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 5-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorinated alkyl chain and the thiophene ring provide a unique electronic environment that enhances the stability and reactivity of these complexes. The molecular targets and pathways involved depend on the specific application, such as luminescence in coordination complexes or biological activity in medicinal chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

4,4,5,5,6,6,6-Heptafluoro-1-(thiophen-2-yl)hexane-1,3-dione (CAS 559-94-4)

  • Structural Difference : Lacks the methyl group on the thiophene ring.
  • Electronic Effects : The unsubstituted thiophene provides stronger electron-donating capacity compared to the methylated derivative, altering metal-ligand charge transfer efficiency.
  • Applications : Forms near-infrared (NIR)-emitting complexes with lanthanides (e.g., [Nd(hfth)₃bpy], quantum yield: 0.072% in toluene) .
  • Coordination Chemistry : Demonstrates higher Lewis acidity due to fewer steric hindrances, facilitating stronger binding to lanthanide ions .
Table 1: Key Properties of Thiophene-Substituted Analogs
Property 5-Methylthiophen-2-yl Derivative Thiophen-2-yl Derivative (CAS 559-94-4)
Molecular Formula C₁₁H₇F₇O₂S C₁₀H₅F₇O₂S
Molecular Weight 336.23 g/mol 322.2 g/mol
CAS Number Not Listed 559-94-4
Quantum Yield (Nd³+) Under Investigation 0.072% (toluene)
Solubility in PMMA Enhanced (methyl group) Moderate

4,4,5,5,6,6,6-Heptafluoro-1-(furan-2-yl)hexane-1,3-dione (CAS 595-26-6)

  • Structural Difference : Replaces thiophene with a furan ring.
  • Electronic Effects : Furan’s lower aromaticity reduces electron donation, weakening metal-ligand interactions compared to thiophene analogs.
  • Safety Profile: Classified for industrial/research use; requires stringent handling due to unknown toxicity .
Table 2: Comparison of Heterocyclic Derivatives
Property 5-Methylthiophen-2-yl Derivative Furan-2-yl Derivative (CAS 595-26-6)
Aromaticity of Ring High (thiophene) Moderate (furan)
Thermal Stability High Lower (oxygen susceptibility)
Safety Data Not Available GHS-compliant SDS

4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione

  • Structural Difference : Pyrazole ring instead of thiophene.
  • Coordination Behavior: Pyrazole’s nitrogen donor atoms enable distinct binding modes with transition metals, unlike sulfur in thiophene.
  • Applications : Used in terbium(III) complexes for green luminescence; methyl group improves solubility in organic solvents .

Research Findings and Functional Implications

Photophysical Properties

  • The thiophene-based derivatives exhibit superior NIR luminescence in lanthanide complexes compared to furan analogs due to enhanced ligand-to-metal energy transfer .
  • Methyl substitution on thiophene increases solubility in polymers like PMMA, critical for optical waveguide applications .

Acidity and Reactivity

  • Fluorination lowers the pKa of β-diketones (e.g., heptafluorohexanoic acid: pKa = 4.18), enhancing deprotonation and metal chelation .
  • Methyl groups slightly reduce acidity compared to non-methylated analogs, influencing complexation kinetics .

Biological Activity

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione (commonly referred to as HMTD) is a synthetic compound characterized by a unique fluorinated structure and a thiophene moiety. Its biological activity has garnered attention in various fields including pharmacology and environmental science. This article aims to provide an in-depth analysis of the biological activity associated with HMTD, drawing from diverse research findings and case studies.

  • Molecular Formula : C11H7F7O2S
  • Molecular Weight : 336.23 g/mol
  • CAS Number : 582-74-1

Biological Activity Overview

HMTD exhibits a range of biological activities attributed to its structural characteristics. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. HMTD's structural similarity to other thiophene derivatives suggests potential effectiveness against various pathogens. A study highlighted the antimicrobial effects of thiophene derivatives against bacteria and fungi, indicating that HMTD may share similar properties due to its thiophene component .

Antioxidant Activity

The antioxidant capacity of HMTD has been evaluated in vitro. Thiophene derivatives are known for their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that HMTD can enhance cellular antioxidant defenses, potentially contributing to protective effects against oxidative stress .

Cytotoxicity

Cytotoxic effects of HMTD have been investigated in cancer cell lines. In vitro assays demonstrated that HMTD can induce apoptosis in certain cancer cells, suggesting its potential as a chemotherapeutic agent. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of HMTD involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, showcasing its potential as an antimicrobial agent in pharmaceutical applications .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapy, HMTD was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of HMTD .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in MCF-7 cells

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